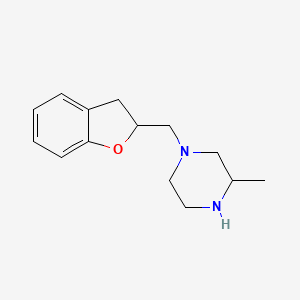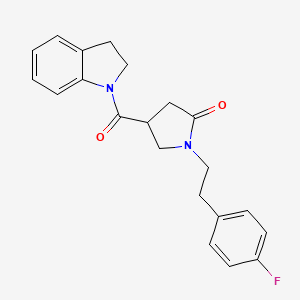
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, also known as CMAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CMAP is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and DMSO.
Mecanismo De Acción
The exact mechanism of action of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is not fully understood, but it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound is thought to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and a reduction in seizures, pain, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This compound has also been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1 beta. In addition, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as a treatment for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in laboratory experiments.
Métodos De Síntesis
The synthesis of N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide involves the reaction of 4-chloro-2-methylphenyl isocyanate with pyrrolidine-1-ylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, this compound has been studied for its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been studied for its potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLVVYSRYXOMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)



![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)

![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)


![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
